![molecular formula C15H11NO3 B11866437 Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)- CAS No. 143858-52-0](/img/structure/B11866437.png)
Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)benzo[g]quinoline-5,10-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core fused with a benzoquinone moiety and a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)benzo[g]quinoline-5,10-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with a suitable methoxymethylating agent, followed by cyclization and oxidation steps to form the quinoline core and the benzoquinone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)benzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, hydroquinones, and other functionalized quinolines .
Scientific Research Applications
4-(Methoxymethyl)benzo[g]quinoline-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)benzo[g]quinoline-5,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It also interacts with enzymes involved in oxidative stress, leading to the generation of reactive oxygen species and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
Benz[g]isoquinoline-5,10-dione: Similar structure but lacks the methoxymethyl group.
9,10-Anthraquinone: Contains a similar quinone moiety but with a different core structure.
1,4-Naphthoquinone: Another quinone derivative with a simpler structure
Uniqueness
4-(Methoxymethyl)benzo[g]quinoline-5,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
143858-52-0 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-(methoxymethyl)benzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-8-9-6-7-16-13-12(9)14(17)10-4-2-3-5-11(10)15(13)18/h2-7H,8H2,1H3 |
InChI Key |
OYYKIVFSFKGRFQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


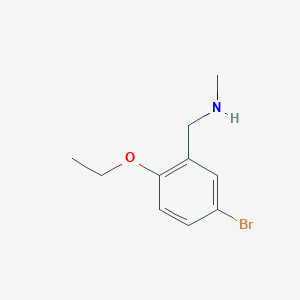
![5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11866373.png)


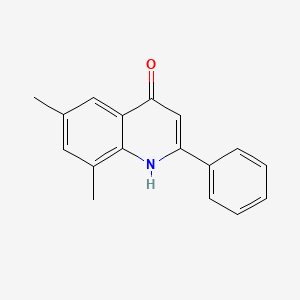
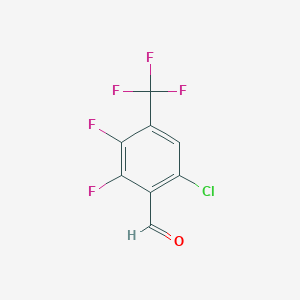
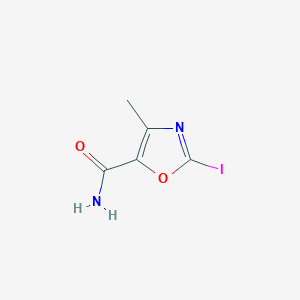
![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)

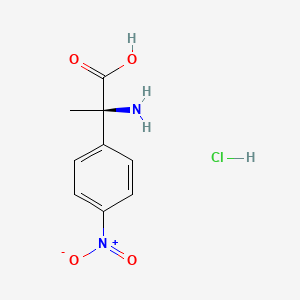


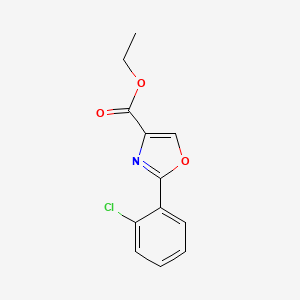
![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)
